molecular formula C14H16N2O B1680165 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 66611-26-5

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1680165
Key on ui cas rn: 66611-26-5
M. Wt: 228.29 g/mol
InChI Key: KRVMLPUDAOWOGN-UHFFFAOYSA-N
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Patent
US04232031

Procedure details

A mixture of 14.7 g of 5-methoxy-1H-indole, 30.7 g of the monohydrate of 4-piperidone hydrochloride and 150 ml of 2 N methanolic potassium hydroxide solution was refluxed under an inert atmosphere for 81/2 hours and was then cooled. 300 ml of water were added to the mixture which caused crystallization and the mixture was cooled to 10° C. and filtered. The recovered product was empasted 3 times with water, twice with ethanol and twice with ether. The product was dried at 20° C. under reduced pressure to obtain 18.25 g of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in the form of a clear yellow powder melting at 183° C.
Quantity
14.7 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
4-piperidone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.Cl.[NH:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1.[OH-].[K+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:16]1[CH2:17][CH2:18][NH:13][CH2:14][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
monohydrate
Quantity
30.7 g
Type
reactant
Smiles
Name
4-piperidone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under an inert atmosphere for 81/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product was dried at 20° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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